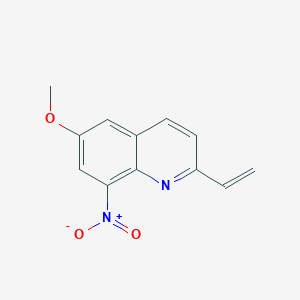

6-Methoxy-8-nitro-2-vinylquinoline

描述

Historical Context and Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a storied place in the history of chemistry. chemimpex.comnih.gov First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its name is derived from quinine, a naturally occurring and historically significant antimalarial alkaloid. nih.gov This connection to medicine has defined much of the historical research into quinoline derivatives, with many compounds forming the basis of treatments for malaria, including chloroquine, primaquine, and mefloquine. nih.govwho.int Beyond its medicinal importance, the quinoline core is a fundamental building block in the synthesis of a diverse range of molecules, including dyes, agrochemicals, and specialized materials. chemimpex.com Its unique electronic structure and reactivity make it a versatile platform for chemical modification. chemimpex.com

Academic Relevance of Multi-Functionalized Quinoline Derivatives

In contemporary chemical research, the academic relevance of quinoline derivatives has broadened significantly. The ability to introduce multiple functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's chemical and physical properties. ontosight.ai This has led to their extensive investigation in various fields. Functionalized quinolines are pivotal in drug discovery, with research exploring their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents. mdpi.com Furthermore, their unique photophysical properties have made them key components in the development of fluorescent probes for bio-imaging, sensors for metal ions, and materials for organic light-emitting diodes (OLEDs). chemimpex.com The strategic placement of substituents can influence properties such as solubility, lipophilicity, and electronic transitions, making multi-functionalized quinolines a rich area of study for structure-activity relationship (SAR) investigations. ontosight.ai

Specific Focus on 6-Methoxy-8-nitro-2-vinylquinoline within Contemporary Research Paradigms

Within the diverse family of quinoline derivatives, this compound emerges as a compound of interest primarily as a synthetic intermediate. Its structure incorporates several key functional groups: a methoxy (B1213986) group at the 6-position, a nitro group at the 8-position, and a vinyl group at the 2-position. Each of these substituents imparts specific reactivity and properties to the molecule. The nitro and vinyl groups, in particular, are reactive handles that can be readily transformed into other functionalities, making this compound a valuable precursor for more complex molecules. Contemporary research paradigms value such intermediates for their role in the modular synthesis of targeted compounds with potential applications in medicinal chemistry and materials science. The subsequent sections of this article will focus exclusively on the chemical synthesis, properties, and the established role of this compound as a key building block.

Structure

2D Structure

3D Structure

属性

分子式 |

C12H10N2O3 |

|---|---|

分子量 |

230.22 g/mol |

IUPAC 名称 |

2-ethenyl-6-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C12H10N2O3/c1-3-9-5-4-8-6-10(17-2)7-11(14(15)16)12(8)13-9/h3-7H,1H2,2H3 |

InChI 键 |

HMPMMJHGKMACSP-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)C=C)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 6 Methoxy 8 Nitro 2 Vinylquinoline and Analogous Quinoline Derivatives

Retrosynthetic Analysis and Strategic Design for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 6-Methoxy-8-nitro-2-vinylquinoline, the analysis begins by disconnecting the vinyl group. A common and effective method for introducing a vinyl group at the C2 position of a quinoline (B57606) ring is through the functionalization of a 2-methylquinoline (B7769805) precursor. This transformation can be achieved via a C(sp³)–H functionalization reaction. researchgate.net

The core quinoline scaffold, a 6-methoxy-8-nitro-2-methylquinoline, can be constructed through several classical named reactions. A primary disconnection points towards a Friedländer or a Skraup-type reaction. For a Friedländer approach, the logical precursors would be 2-amino-3-nitro-5-methoxyacetophenone and a compound providing the two-carbon unit with a methyl group, such as acetone (B3395972) or a related enolate equivalent. Alternatively, a Skraup synthesis would involve the reaction of 4-methoxy-2-nitroaniline (B140478) with a glycerol (B35011) derivative or an α,β-unsaturated aldehyde like crotonaldehyde. orgsyn.org

A further disconnection of the aniline (B41778) precursor, 4-methoxy-2-nitroaniline, leads back to simpler aromatic starting materials like p-anisidine (B42471) or nitrobenzene, which can be functionalized through nitration and amination reactions. youtube.com This systematic deconstruction provides a strategic roadmap for the forward synthesis, highlighting key bond formations and potential challenges in functional group compatibility.

Classical Quinoline Synthesis Adaptations for Substituted Systems

Classical methods for quinoline synthesis, developed over a century ago, remain relevant due to their reliability and the accessibility of starting materials. However, their application to highly substituted and functionalized targets like this compound often requires significant adaptation and optimization.

Friedländer Condensation Pathways and their Catalytic Augmentations

The Friedländer synthesis is a versatile method for constructing quinolines via the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. thieme-connect.com For the synthesis of a precursor to this compound, this would involve the reaction of a suitably substituted 2-amino-benzaldehyde or -acetophenone with a carbonyl compound.

While the traditional Friedländer reaction can be performed under acid or base catalysis, modern advancements have introduced a range of catalytic systems to improve yields, reduce reaction times, and enhance regioselectivity. thieme-connect.com These include the use of Lewis acids, solid-supported catalysts, and microwave-assisted organic synthesis (MAOS), which can often provide cleaner and more efficient reactions. actascientific.com

| Catalyst/Condition | Substrates | Product Type | Advantage |

| Acid (e.g., H₂SO₄, HCl) | o-aminoaryl ketones/aldehydes + α-methylene carbonyls | Substituted quinolines | Traditional, simple |

| Base (e.g., NaOH, KOH) | o-aminoaryl ketones/aldehydes + α-methylene carbonyls | Substituted quinolines | Alternative to acid catalysis |

| Lewis Acids (e.g., ZnCl₂, FeCl₃) | o-aminoaryl ketones/aldehydes + α-methylene carbonyls | Substituted quinolines | Milder conditions, improved yields |

| Microwave Irradiation | o-aminoaryl ketones/aldehydes + α-methylene carbonyls | Substituted quinolines | Rapid, higher yields, cleaner reactions actascientific.com |

Skraup and Doebner-Miller Approaches with Functional Group Tolerance

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. orgsyn.orgthieme-connect.com A significant advantage of this method is its ability to directly synthesize the quinoline core from simple anilines. For the synthesis of 6-methoxy-8-nitroquinoline (B1580621), a precursor to the target vinyl derivative, the reaction would utilize 4-methoxy-2-nitroaniline. The original Skraup conditions are often harsh and can be violent, necessitating careful control of reaction parameters. orgsyn.org

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. thieme-connect.com Both the Skraup and Doebner-Miller reactions require an oxidizing agent, traditionally the nitro compound corresponding to the aniline used. However, milder and more selective oxidizing agents have been developed to improve the functional group tolerance of these reactions.

A notable example is the synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole using arsenic oxide as the oxidizing agent and glycerol in the presence of sulfuric acid. This procedure, while requiring careful temperature control, provides a good yield of the desired product. orgsyn.org The functional group tolerance of these reactions is a critical consideration, as the strong acidic and oxidizing conditions can affect sensitive substituents. However, with careful selection of reagents and reaction conditions, these methods can be successfully applied to the synthesis of highly functionalized quinolines.

| Reaction | Aniline Derivative | Carbonyl Source | Key Reagents | Product Example |

| Skraup | 4-methoxy-2-nitroaniline | Glycerol | H₂SO₄, Oxidizing agent | 6-Methoxy-8-nitroquinoline orgsyn.org |

| Doebner-Miller | Substituted aniline | α,β-unsaturated aldehyde/ketone | Acid, Oxidizing agent | Substituted quinolines thieme-connect.com |

Conrad-Limpach-Knorr and Combes Quinoline Syntheses

The Conrad-Limpach-Knorr and Combes syntheses offer alternative routes to quinolines, particularly quinolones. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. Depending on the reaction conditions, either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures via the Knorr variation) can be obtained. The Combes synthesis, on the other hand, utilizes the reaction of anilines with 1,3-dicarbonyl compounds under acidic conditions. thieme-connect.com

While these methods are powerful for accessing certain substitution patterns, their direct application to the synthesis of this compound is less straightforward. The Conrad-Limpach-Knorr synthesis would lead to a quinolone, which would require subsequent reduction and functionalization steps to arrive at the desired quinoline. Similarly, the Combes synthesis would typically yield a 2,4-disubstituted quinoline, which may not be the desired isomer. However, these methods remain valuable for the synthesis of a broad range of quinoline derivatives. orgsyn.orgyoutube.com

Modern Catalytic Strategies for Quinoline Annulation

Modern organic synthesis has seen a paradigm shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches. The synthesis of quinolines has greatly benefited from these advancements, particularly through the use of transition metal catalysis.

Transition Metal-Catalyzed C-H Activation and Cyclization Protocols

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic rings, including quinolines. nih.gov These methods often proceed with high atom economy and can tolerate a wide range of functional groups. One prominent strategy involves the coupling of anilines with alkynes, followed by a cyclization cascade.

For instance, the synthesis of functionalized quinolines can be achieved through the reaction of 2-styrylanilines with various coupling partners under metal-free or metal-catalyzed conditions. nih.gov Another innovative approach involves the iron-catalyzed functionalization of the C(sp³)–H bond of 2-methylquinolines to generate 2-vinylquinolines. researchgate.net This method is particularly relevant to the final step in the synthesis of the target compound, this compound, from its 2-methyl precursor. The use of an inexpensive and environmentally benign iron catalyst makes this an attractive and sustainable option. rsc.org

Furthermore, palladium-catalyzed reactions, such as the Heck and Suzuki couplings, on pre-functionalized quinolines (e.g., haloquinolines) provide versatile methods for introducing the vinyl group. acs.org These modern catalytic strategies offer a high degree of control and flexibility in the synthesis of complex quinoline derivatives.

| Catalytic Strategy | Key Transformation | Metal Catalyst (Example) | Advantage |

| C-H Activation/Annulation | Aniline + Alkyne → Quinoline | Rhodium, Palladium | High atom economy, regioselectivity nih.gov |

| C(sp³)-H Functionalization | 2-Methylquinoline → 2-Vinylquinoline (B1294476) | Iron (FeCl₃) | Direct, sustainable researchgate.netrsc.org |

| Cross-Coupling | Haloquinoline + Vinylboronic acid/stannane | Palladium | Versatile, good functional group tolerance acs.org |

Rhodium-Catalyzed Cyclization Strategies

Rhodium catalysts are highly effective for the functionalization of quinolines, primarily through C-H bond activation. nih.gov Rh(III)-catalyzed reactions, in particular, have been developed for the synthesis of complex quinoline-containing structures. acs.org These processes typically involve the C-H activation of a quinoline precursor or a related aromatic compound, followed by oxidative coupling with a partner molecule like an alkyne. acs.org The use of an N-oxide directing group on the quinoline starting material can facilitate selective C-H functionalization at the C-8 position, which is a key step for introducing substituents at that site. acs.org

The general mechanism for these transformations involves the formation of a rhodacycle intermediate after the initial C-H activation. This intermediate then coordinates with the coupling partner (e.g., an alkyne), leading to migratory insertion and subsequent reductive elimination to yield the functionalized quinoline and regenerate the active Rh(III) catalyst. acs.orgacs.org

Table 1: Examples of Rhodium-Catalyzed Quinoline Functionalization

| Starting Material | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Sydnone | Internal Alkyne | [Rh(III)] | Quinoline-fused Sydnone | acs.org |

| Quinoline N-oxide | Alkene/Alkyne | [Rh(III)] | C-8 Alkylated/Alkynylated Quinoline | acs.org |

Cobalt-Assisted C-H Bond Activation

Cobalt, being a more earth-abundant and less expensive metal, has garnered significant interest for C-H functionalization reactions. shu.ac.uk Cobalt-catalyzed methods often rely on a chelation-assistance strategy, where a directing group on the substrate, such as an 8-aminoquinoline (B160924) group, positions the catalyst for selective C-H activation at a specific site. shu.ac.uknih.gov This approach has been successfully applied to the C-8 olefination and oxyarylation of quinoline-N-oxides. rsc.org

Mechanistic studies suggest that these reactions can proceed through various cobalt oxidation states, including Co(I)/Co(III) or even Co(IV) cycles, depending on the coupling partners and reaction conditions. nih.gov For instance, in the nitration of 8-aminoquinolines, the mechanism is proposed to involve a single electron transfer (SET) process, where a Co(III) species oxidizes the quinoline to a radical cation, which then reacts with the nitro source. shu.ac.uk

Table 2: Cobalt-Catalyzed C-H Functionalization of Quinoline Derivatives

| Substrate Type | Reaction Type | Catalyst System | Key Feature | Ref |

|---|---|---|---|---|

| 8-Aminoquinoline | Nitration | Co(NO₃)₂·6H₂O / TBN | Remote C-H functionalization via SET mechanism | shu.ac.uk |

| Quinoline N-oxide | Olefination/Oxyarylation | [Co(III)] | C-8 selective functionalization | rsc.org |

| Aminoquinoline Benzamide | Homocoupling/Annulation | [Co(III)] | Formation of organometallic Co(III) intermediates | nih.gov |

Copper-Catalyzed Synthesis and Oxidative Cyclization

Copper catalysis is widely used in organic synthesis due to its low cost and efficiency. acs.org In the context of quinoline synthesis, copper catalysts excel in mediating oxidative cyclization reactions, often utilizing molecular oxygen (O₂) as a sustainable oxidant. acs.orgacs.org One prominent strategy involves the copper-catalyzed oxidative cyclization of enynes to form 4-carbonyl-quinolines. acs.org Another approach is the tandem aerobic oxidative cyclization of substrates like 2-vinylanilines, which proceeds through C(sp³)–H or C(sp²)–H bond functionalization. acs.org

Domino reactions catalyzed by copper have also been developed, where enaminones react with 2-halobenzaldehydes to construct the quinoline core through a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org Furthermore, copper can catalyze the oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) to produce benzoquinoliziniums. nih.gov

Table 3: Copper-Catalyzed Quinoline Synthesis

| Starting Materials | Oxidant/Reagent | Catalyst | Reaction Type | Ref |

|---|---|---|---|---|

| Enynes | Dioxygen (O₂) | CuCl | Oxidative Cyclization | acs.org |

| 2-Vinylanilines / 2-Methylquinolines | Dioxygen (O₂) | Copper catalyst | Tandem Aerobic Oxidative Cyclization | acs.org |

| Enaminones + 2-Iodobenzaldehydes | - | CuI / L-proline | Domino Reaction | rsc.org |

Iron-Catalyzed Approaches

The use of iron, an earth-abundant and non-toxic metal, offers a cost-effective and environmentally friendly route to quinolines. chemistryviews.org Iron-catalyzed methods include acceptorless dehydrogenative coupling, which synthesizes quinolines from α-2-aminoaryl alcohols and secondary alcohols with high atom economy. rsc.org Another strategy is the three-component coupling of aldehydes, amines, and styrenes using an inexpensive FeCl₃ catalyst and oxygen as the oxidant. chemistryviews.org

Cascade reactions catalyzed by iron have also been reported, such as the one-pot, three-component reaction between anilines, aldehydes, and nitroalkanes to afford substituted quinolines in high yields. rsc.org More advanced approaches involve single-atom iron catalysts immobilized on porous carbon, which show excellent activity and selectivity in three-component oxidative cyclizations of anilines and acetophenones. nih.gov These single-atom catalysts are reusable and show promise for industrial-scale applications. nih.gov

Table 4: Iron-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst | Reaction Type | Key Feature | Ref |

|---|---|---|---|---|

| α-2-Aminoaryl alcohols + Secondary alcohols | Iron complex | Acceptorless Dehydrogenative Coupling | Atom-economical, no external activating agent | rsc.org |

| Aldehydes + Amines + Styrenes | FeCl₃ | Three-Component Coupling | Inexpensive catalyst, O₂ as oxidant | chemistryviews.org |

| Aldehydes + Anilines + Nitroalkanes | FeCl₃ | Cascade Reaction (aza-Henry/cyclization/denitration) | One-pot, ambient air conditions | rsc.org |

Nickel-Catalyzed Dehydrogenation and Condensation

Nickel catalysts provide an economical and efficient platform for quinoline synthesis, often via dehydrogenative pathways. rsc.org An acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols can be achieved using a nickel catalyst with a tetraaza macrocyclic ligand, producing a wide variety of substituted quinolines in high yields. rsc.org

Singlet diradical Ni(II) complexes have been employed for the biomimetic dehydrogenative condensation of various starting materials to form quinolines. acs.org These reactions are atom-economic and proceed from readily accessible materials. acs.org Furthermore, efficient and selective dehydrogenation of N-heterocycles like 1,2,3,4-tetrahydroquinoline (B108954) can be accomplished using a simple nickel catalyst system with molecular oxygen as the terminal oxidant, tolerating a broad range of functional groups. bohrium.comacs.org Mechanistic studies suggest these reactions proceed through a stepwise dehydrogenation, with a cyclic imine serving as a key intermediate. acs.org

Table 5: Nickel-Catalyzed Dehydrogenative Quinoline Synthesis

| Starting Materials | Catalyst System | Reaction Type | Key Feature | Ref |

|---|---|---|---|---|

| o-Aminobenzyl alcohols + Ketones | [Ni(MeTAA)] | Acceptorless Dehydrogenative Coupling | Environmentally benign, one-step synthesis | rsc.org |

| Various precursors | Singlet Diradical Ni(II) complex | Dehydrogenative Condensation | Biomimetic, atom-economic | acs.org |

Manganese-Catalyzed Reactions

Manganese is another earth-abundant metal that has been successfully employed in sustainable catalytic syntheses of quinolines. acs.org Visible-light-initiated manganese catalysis allows for the synthesis of quinolines from ortho-aminobenzyl alcohols and ketones under mild, ambient, and aerobic conditions. acs.org This process involves the condensation of the starting materials, followed by aerobic oxidation of the alcohol and subsequent cyclization. acs.org

Other manganese-catalyzed approaches include the direct synthesis of quinolines via an acceptorless dehydrogenation coupling (ADC) mechanism, which provides a green route to a wide range of N-heterocycles. rsc.org Additionally, manganese catalysts featuring pincer ligands have been developed for the regioselective hydroboration of quinolines, offering a method for the selective reduction of the quinoline core, which can then be further functionalized. chinesechemsoc.orgbohrium.com

Table 6: Manganese-Catalyzed Quinoline Synthesis and Functionalization

| Starting Materials | Catalyst System | Reaction Type | Key Feature | Ref |

|---|---|---|---|---|

| o-Aminobenzyl alcohols + Ketones | [Mn(L¹H)(CO)₃Br] | Visible-Light-Initiated Synthesis | Mild, aerobic conditions, uses air as oxidant | acs.org |

| γ-Amino alcohol + Ketone | [(fac-NNHS)Mn(CO)₃]Br | Acceptorless Dehydrogenation Coupling | Green and environmentally friendly route | rsc.org |

| Quinolines + HBpin | Pincer Amido–Manganese Complex | Regioselective Hydroboration | Ligand-controlled 1,4- or 1,2-selectivity | chinesechemsoc.orgbohrium.com |

Silver-Ion Mediated Oxidative Cascade Reactions

Silver-mediated protocols offer a unique pathway for quinoline synthesis through oxidative coupling and cyclization. A tandem reaction has been developed where N-arylimines and alkynes are coupled in the presence of a silver mediator. acs.org The mechanism is noteworthy as the silver can activate either the ortho C–H bond of the N-arylimine or the terminal C–H of an alkyne, depending on the specific substrates. acs.org This versatility allows for the incorporation of both internal and terminal alkynes and tolerates a wide array of substituents on the N-arylimine partner, enabling significant expansion of the possible quinoline architectures. acs.org The process involves an oxidative cascade, highlighting silver's role in facilitating C-H activation and subsequent bond formation. acs.org

Table 7: Silver-Mediated Quinoline Synthesis

| Starting Materials | Mediator/Catalyst | Reaction Type | Key Feature | Ref |

|---|

Photocatalytic and Electrocatalytic Methodologies

Recent advancements in synthetic chemistry have embraced photocatalysis and electrocatalysis as powerful tools for constructing quinoline scaffolds under mild and environmentally benign conditions. These methods often obviate the need for harsh reagents and stoichiometric oxidants.

Photocatalysis has emerged as a green alternative for quinoline synthesis. One notable approach involves a photoxidation-Povarov cascade reaction using an Ag/g-C3N4 nanometric semiconductor as a photocatalyst. researchgate.net This reaction, conducted under visible light irradiation at room temperature, allows for the synthesis of 2-arylquinolines from N-benzylanilines and alcohols in the presence of oxygen, with the catalyst being conveniently recoverable and reusable. researchgate.net Another innovative strategy employs a dual-catalyst system, combining a photocatalyst with a proton reduction co-catalyst, to synthesize quinolines from anilines and aldehydes without any sacrificial oxidant, generating H₂ as the sole byproduct. acs.org Furthermore, the synthesis of quinazoline (B50416) derivatives has been achieved using visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (Cur-TiO₂), highlighting the potential of natural dyes to enhance catalyst performance under visible light. nih.gov

Electrocatalysis offers a mild, atom-economic, and scalable route to quinoline derivatives. An efficient electrocatalytic [4+2] cycloaddition has been developed for constructing fused quinoline frameworks. nih.govacs.org This metal-free methodology utilizes a catalytic amount of iodide salt to mediate the electro-oxidation of secondary amines to their corresponding imines, which then undergo cycloaddition. nih.govacs.org This process is characterized by its broad functional group compatibility and environmental sustainability. acs.org Electrochemical methods also enable the selective synthesis of tetrahydroquinoline derivatives from quinoline skeletons using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor at room temperature, demonstrating high efficiency and functional group tolerance. rsc.org

Table 1: Comparison of Photocatalytic and Electrocatalytic Quinoline Synthesis

| Method Type | Catalyst/Mediator | Key Features | Reactants | Conditions | Ref |

|---|---|---|---|---|---|

| Photocatalysis | Ag/g-C₃N₄ nanocomposite | Visible light, oxidant-free, reusable catalyst | N-benzylanilines, alcohols | Blue LED, O₂, room temp. | researchgate.net |

| Photocatalysis | Dual-catalyst system | No sacrificial oxidant, H₂ byproduct | Anilines, aldehydes | Mild conditions | acs.org |

| Photocatalysis | Curcumin-sensitized TiO₂ | Visible light, natural dye sensitizer | Aldehydes, urea/thiourea, dimedone | 100 mW/cm², 40 min | nih.gov |

| Electrocatalysis | Iodide-mediated | Metal-free, scalable, atom-economic | Cinnamyl 2-(phenylamino)-acetates | Constant current, 65 °C | nih.govacs.org |

| Electrocatalysis | - | Hydrocyanomethylation/hydrogenation | Quinolines, acetonitrile | Room temperature | rsc.org |

Organocatalytic and Metal-Free Syntheses

The drive towards sustainable chemistry has popularized organocatalytic and metal-free approaches for quinoline synthesis, which avoid the use of potentially toxic and expensive transition metals. nih.govmdpi.comrsc.org These methods often provide excellent yields and high selectivity. rsc.org

Organocatalysis utilizes small organic molecules to catalyze reactions. For instance, an efficient one-pot procedure for creating complex polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers has been developed using chiral phosphoric acid catalysts. nih.govacs.org This method demonstrates high tolerance for various aldehydes, anilines, and nitroalkenes, resulting in high yields and excellent stereoselectivities. nih.govacs.org Other organocatalysts, such as p-toluenesulfonic acid (TsOH), have been successfully employed in three-component reactions to construct diverse quinoline conjugates. researchgate.netresearchgate.net

Metal-free syntheses offer an environmentally friendly pathway to quinoline derivatives. nih.gov Molecular iodine has proven to be a low-cost and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This method is noted for its high regioselectivity and broad substrate scope. rsc.org Another strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines, avoiding transition metals entirely and providing an efficient route to medicinally valuable quinolines. nih.gov

Green Chemistry and Sustainable Synthesis Innovations for Quinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives, focusing on reducing waste, energy consumption, and the use of hazardous substances. ijpsjournal.comacs.org Key innovations include the use of alternative energy sources and recyclable catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. acs.org For quinoline synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes while often improving product yields and purity. benthamdirect.comnih.govingentaconnect.com A notable example is the microwave-assisted Friedländer quinoline synthesis, where using neat acetic acid as both solvent and catalyst at 160 °C allows for the reaction to complete in just 5 minutes in excellent yield. nih.gov This method is a significant improvement over traditional protocols that require high temperatures or strong acids. nih.gov Microwave heating has been successfully applied to various quinoline syntheses, including catalyst-free, one-pot, three-component procedures to create complex quinoline-based hybrids. acs.orglew.ro

Table 2: Microwave-Assisted vs. Conventional Quinoline Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-oxide Synthesis | Conventional (65°C) | 9-11 hours | 38-67% | lew.ro |

| N-oxide Synthesis | Microwave (100W) | 30-40 minutes | 57-84% | lew.ro |

| 2-acetoxyquinoline Synthesis | Conventional (170°C) | 4 hours | 40-80% | lew.ro |

| 2-acetoxyquinoline Synthesis | Microwave (900W) | 15-35 minutes | 60-100% | lew.ro |

| Friedländer Synthesis | Conventional | Several days | Very poor | nih.gov |

| Friedländer Synthesis | Microwave (160°C) | 5 minutes | Excellent | nih.gov |

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green technology that enhances chemical reactivity through acoustic cavitation. nih.govrsc.org This technique leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. nih.gov The N-alkylation of imidazole (B134444) rings to form quinoline-imidazole hybrids benefits significantly from ultrasound, which improves mass transfer and homogenization of the reaction mixture. nih.govrsc.org Ultrasound has also been employed in the synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives via a Bischler-type reaction and in the condensation of isatin (B1672199) with ketones using basic ionic liquids in aqueous media. researchsolutions.comresearchgate.net

Use of Recyclable Catalysts and Environmentally Benign Solvents

Sustainability in quinoline synthesis is greatly enhanced by the use of catalysts that can be easily recovered and reused, along with environmentally safe solvents. acs.org

Recyclable Catalysts: Nanocatalysts are at the forefront of this innovation due to their high surface area and ease of separation. acs.orgnih.gov Examples include magnetic iron oxide nanoparticles (e.g., Fe₃O₄@SiO₂) and nickel oxide (NiO) nanoparticles, which have been used in one-pot syntheses of substituted quinolines. nih.gov These catalysts can often be recovered through simple filtration or magnetic separation and reused for multiple cycles with minimal loss of activity. nih.govnih.gov Zirconocene dichloride supported on MCM-41 (Cp₂ZrCl₂/MCM-41) is another example of a recyclable catalyst that enhances yields in the reaction of anilines and aldehydes and can be reused multiple times. researchgate.net

Environmentally Benign Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even conducting reactions under solvent-free conditions is a key goal of green chemistry. niscpr.res.intandfonline.com The Friedländer synthesis has been successfully carried out using water as a solvent with an iron(III) chloride catalyst, offering an environmentally friendly and efficient protocol. tandfonline.com Similarly, indium(III) chloride has been used as a recyclable catalyst in ethanol for the one-pot synthesis of quinolines at moderate temperatures. niscpr.res.in Solvent-free conditions, often coupled with nanocatalysis, have also proven effective, for instance, in the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov

Specific Strategies for Methoxy (B1213986), Nitro, and Vinyl Group Incorporation and Manipulation

The synthesis of the target compound, this compound, requires specific strategies for introducing and manipulating its key functional groups.

Methoxy Group: The methoxy group is typically introduced by using a correspondingly substituted aniline as a starting material. For the synthesis of 6-methoxy-8-nitroquinoline, the precursor is 3-nitro-4-aminoanisole, which undergoes a Skraup reaction. orgsyn.org The synthesis of 8-methoxyquinoline (B1362559) has been achieved starting from 8-hydroxyquinoline (B1678124). researchgate.net

Nitro Group: The nitro group is a crucial substituent that often activates the quinoline ring for further functionalization. nih.gov It is commonly introduced via electrophilic nitration of the quinoline or a substituted precursor. researchgate.netnih.gov For example, 5-Nitro-8-methoxyquinoline is synthesized by the nitration of 8-methoxyquinoline. researchgate.net The strongly electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions on the quinoline scaffold. nih.gov An alternative strategy involves a domino reaction where a nitro-substituted arene is reduced in situ to an amine, which then participates in a cyclization reaction to form the quinoline ring. researchgate.net

Vinyl Group: The 2-vinyl group can be installed through various methods. A specific synthesis of this compound involves treating 6-methoxy-8-nitro-2-(betatrimethylaminoethyl)quinoline iodide with sodium hydroxide (B78521) in chloroform, which results in the elimination of trimethylamine (B31210) and HI to form the vinyl group in high yield. google.com A more general approach for creating 2-styrylazaheterocycles involves the iodine-catalyzed, metal-free alkenylation of quinoline N-oxides with alkenes, where the N-oxide group acts as both a directing group and an internal oxidant. organic-chemistry.org

Regioselective Functionalization at the Quinoline Scaffold

The ability to introduce functional groups at specific positions on the quinoline ring is paramount for the synthesis of complex derivatives. Site-selective C-H functionalization has emerged as a powerful strategy, providing a direct and efficient route for derivatization. researchgate.netnih.gov These methods often rely on transition metal catalysis or directed metalation to achieve high regioselectivity. nih.gov

One prominent approach involves the use of magnesiation reactions. By employing reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), direct magnesiation of the quinoline scaffold can be achieved with high regioselectivity, tolerating sensitive functional groups like esters. acs.org This allows for sequential functionalization at different positions. For instance, a combination of bromine-magnesium exchange reactions and direct magnesiations has enabled the functionalization of the C2, C3, and C4 positions in a controlled manner. acs.org

Another strategy targets the quinoline N-oxide derivative. The N-oxide activates the C2 position, making it susceptible to nucleophilic attack. researchgate.netrsc.org Copper-catalyzed reactions of quinoline N-oxides with vinyl arenes or boronic acids can selectively introduce substituents at the C2 position. researchgate.netnih.gov Metal-free methods have also been developed, where quinoline N-oxides react with various nucleophiles, including amines and active methylene (B1212753) compounds, to yield 2-substituted quinolines. rsc.org

The table below summarizes various methods for regioselective functionalization.

| Method | Reagents/Catalyst | Target Position | Key Features |

| Directed Magnesiation | TMPMgCl·LiCl, iPrMgCl·LiCl | C2, C4 | Tolerates sensitive functional groups; allows sequential functionalization. acs.org |

| C-H Alkenylation | Copper catalyst, Pinacol diborane | C2 | Uses quinoline N-oxides and vinyl arenes. researchgate.net |

| Metal-Free Alkylation | Diethyl H-phosphonate, K₂CO₃ | C2 | Reacts quinoline N-oxides with active methylene compounds at room temperature. rsc.org |

| C4-Ethoxylation | Sodium ethoxide, 18-crown-6 | C4 | Selective functionalization of 2,4-dichloroquinoline. nih.gov |

| Rh(III)-catalyzed Allylation | Rh(III) catalyst, Vinylcyclopropanes | C8 | Targets the C8 position of quinoline N-oxides. researchgate.net |

Olefination Reactions for Vinyl Group Introduction

The introduction of a vinyl group at the C2 position of the quinoline ring is a critical step in synthesizing 2-vinylquinoline and its derivatives. Several olefination strategies are employed to achieve this transformation.

A common and direct method is the Knoevenagel-type condensation of a 2-methylquinoline derivative with an aldehyde, such as formaldehyde. researchgate.netgoogle.com A patented method describes the reaction of 2-methylquinoline compounds with formaldehyde, heated in the presence of a secondary amine hydrochloride and a small amount of an organic base like triethylamine, to directly yield the 2-vinylquinoline product. google.com More recently, a rapid and efficient microwave-assisted olefination has been developed. This method uses trifluoromethanesulfonamide (B151150) (TfNH₂) as a mediator for the reaction between 2-methylquinoline and various aldehydes, demonstrating broad substrate scope and superior reaction kinetics. nih.gov

Alternative olefination reactions provide different pathways to the vinyl group:

Wittig Reaction : This classic method involves the reaction of 2-quinolinecarboxaldehyde (B31650) with a phosphorus ylide. However, its scope can be limited by the availability of the starting aldehyde. nih.gov

Reductive Olefination : This approach uses quinoline N-oxides, which can react with styrenes or boronic acids in the presence of a metal catalyst to afford trans-2-vinylquinolines. nih.govresearchgate.net A metal-free version involves a thermally promoted cycloaddition between the N-oxide and an alkene, followed by acid-assisted cleavage and dehydration. researchgate.net

Julia-Kocienski Olefination : This versatile method uses heteroaryl sulfones to create double bonds and has been applied to the synthesis of various fluorovinyl compounds, showcasing its potential for creating complex vinyl-substituted heterocycles. nih.gov

The following table compares different olefination approaches.

| Olefination Method | Starting Materials | Key Reagents/Conditions | Advantages/Disadvantages |

| Condensation | 2-Methylquinoline, Aldehyde | Trifluoromethanesulfonamide (TfNH₂), Microwave irradiation | Rapid, efficient, broad scope. nih.gov |

| Condensation | 2-Methylquinoline, Formaldehyde | Secondary amine HCl, Triethylamine, Heat | Direct, high yield. google.com |

| Wittig Reaction | 2-Quinolinecarboxaldehyde, Phosphorus ylide | Base | Classic method; limited by aldehyde availability. nih.gov |

| Reductive Olefination | Quinoline N-oxide, Alkene | Acetic acid, Heat (metal-free) | Avoids metal catalysts; one-pot potential. researchgate.net |

| Julia-Kocienski | Heteroaryl sulfones, Carbonyl compound | Base (e.g., LHMDS, KHMDS) | Versatile, allows for complex alkene synthesis. nih.gov |

Strategies for Introducing Methoxy and Nitro Functionalities

The synthesis of the target compound's core, 6-methoxy-8-nitroquinoline, involves the introduction of a methoxy group at the C6 position and a nitro group at the C8 position.

Introduction of the Methoxy Group: The 6-methoxyquinoline (B18371) scaffold is a common precursor in medicinal chemistry. nbinno.comsigmaaldrich.comsigmaaldrich.com The most established and scalable method for its synthesis is the Skraup synthesis . This reaction involves the condensation of a p-substituted aniline, in this case p-anisidine (p-methoxyaniline), with glycerol. nbinno.comgoogle.com The reaction is typically carried out in the presence of an oxidizing agent (such as the corresponding nitro-aniline, p-methoxy nitrobenzene) and a dehydrating agent like concentrated sulfuric acid. nbinno.comgoogle.com Ferrous sulfate (B86663) is often used as a catalyst to control the otherwise vigorous reaction. google.com

Alternative syntheses for 6-methoxyquinoline derivatives include:

Condensation of anilines with vinyl ethers : A metal-free method using iodine as a catalyst allows for the synthesis of 2-methyl-6-methoxyquinoline from p-methoxyaniline and ethyl vinyl ether. researchgate.net

Cyclization of o-aminobenzyl alcohols : Transition metal catalysts can be used to cyclize these precursors with ketones to form the quinoline ring system. nbinno.com

Introduction of the Nitro Group: The nitro group is typically introduced onto the pre-formed 6-methoxyquinoline ring via electrophilic aromatic substitution (nitration). The position of nitration is directed by the existing methoxy group. The compound 6-methoxy-8-nitroquinoline is a known chemical intermediate. sigmaaldrich.comnih.govnist.gov Its synthesis involves the nitration of 6-methoxyquinoline. The electron-donating methoxy group at C6 activates the benzene (B151609) ring of the quinoline system and directs incoming electrophiles primarily to the ortho (C5) and para (C7) positions relative to itself. However, in the quinoline system, nitration is also influenced by the deactivating effect of the pyridine (B92270) ring, leading to substitution on the benzene ring. The formation of the 8-nitro isomer is well-documented. sigmaaldrich.com

It is important to note that the nitration of substituted quinolines can sometimes lead to a mixture of isomers. For example, the nitration of 2-methylquinoline yields a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline, which can be difficult to separate. google.com Therefore, controlling the reaction conditions is crucial to selectively obtain the desired 6-methoxy-8-nitroquinoline isomer.

| Functionality | Starting Material | Key Reaction | Reagents |

| 6-Methoxy group | p-Anisidine | Skraup Synthesis | Glycerol, H₂SO₄, p-Methoxy nitrobenzene, FeSO₄ google.com |

| 8-Nitro group | 6-Methoxyquinoline | Electrophilic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Quinoline (B57606) Annulation Reactions

The synthesis of the quinoline core is typically achieved through annulation reactions, which construct the heterocyclic ring system from acyclic or simpler cyclic precursors. The most probable route to the 6-methoxy-8-nitroquinoline (B1580621) scaffold is a variation of the Skraup synthesis. orgsyn.org

The Skraup reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of 6-Methoxy-8-nitroquinoline, the starting aniline would be 3-nitro-4-aminoanisole. The mechanism proceeds through several key stages:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Michael Addition: The amino group of 3-nitro-4-aminoanisole acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition. This forms a β-anilinopropanal derivative.

Electrophilic Cyclization: The electron-rich aromatic ring, activated by the methoxy (B1213986) group, undergoes intramolecular electrophilic substitution. The protonated aldehyde acts as the electrophile, attacking the ortho position relative to the amino group to close the ring.

Dehydration: The resulting heterocyclic alcohol is readily dehydrated in the acidic medium to form 1,2-dihydroquinoline (B8789712).

Oxidation: The 1,2-dihydroquinoline intermediate is then oxidized to the aromatic quinoline system. In the classic Skraup reaction, the oxidizing agent can be the nitro group of a co-reactant or an added oxidant like arsenic pentoxide. orgsyn.org

The introduction of the 2-vinyl group presents a separate challenge. It is unlikely to be incorporated directly via a classic Skraup reaction using glycerol. Alternative strategies could include:

Modified Doebner-von Miller Reaction: This reaction uses α,β-unsaturated aldehydes or ketones. Using a vinyl-containing aldehyde like acrolein itself would typically lead to an unsubstituted quinoline ring where the vinyl group is consumed. However, a precursor like 2,4-pentadienal (B1594819) could theoretically lead to a 2-vinylquinoline (B1294476), though regioselectivity and stability would be major challenges.

Post-synthesis Functionalization: A more plausible route involves synthesizing the 6-methoxy-8-nitroquinoline core first and then introducing the vinyl group at the C2 position. This could be achieved through reactions like a Wittig reaction on a 2-formylquinoline derivative or transition-metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) with a vinyl-organometallic reagent on a 2-halo-6-methoxy-8-nitroquinoline.

Table 1: Key Mechanistic Steps in the Skraup Synthesis of the 6-Methoxy-8-nitroquinoline Core

| Step | Reactants | Key Intermediate/Process | Product of Step |

| 1 | Glycerol, H₂SO₄ | Dehydration | Acrolein |

| 2 | 3-nitro-4-aminoanisole, Acrolein | Nucleophilic Michael Addition | 3-((4-methoxy-2-nitrophenyl)amino)propanal |

| 3 | 3-((4-methoxy-2-nitrophenyl)amino)propanal, H⁺ | Intramolecular Electrophilic Aromatic Substitution | 6-Methoxy-8-nitro-1,2,3,4-tetrahydroquinolin-4-ol |

| 4 | Tetrahydroquinolin-4-ol Intermediate | Acid-catalyzed Dehydration | 6-Methoxy-8-nitro-1,2-dihydroquinoline |

| 5 | 1,2-dihydroquinoline Intermediate, Oxidant | Oxidation/Aromatization | 6-Methoxy-8-nitroquinoline |

Role of Intermediates and Transition States

Intermediates: In the Skraup pathway, the acrolein formed in situ is a critical, highly reactive intermediate. The subsequent Michael adduct and the cyclized dihydroquinoline alcohol are further key intermediates along the reaction coordinate. brieflands.com The stability of the carbocation formed during the electrophilic cyclization step is a crucial factor determining the reaction's success and regioselectivity. The presence of the electron-donating methoxy group helps to stabilize this cationic intermediate. The final dihydroquinoline intermediate is relatively unstable and readily undergoes oxidation to achieve the highly stable aromatic quinoline ring system. organic-chemistry.org

Transition States: The rate-determining step can vary depending on the specific substrates and conditions. Often, the initial Michael addition or the subsequent cyclization step has the highest activation energy. The transition state for the cyclization step involves the formation of a new C-C bond between the aromatic ring and the side chain. The geometry and energy of this transition state are influenced by steric and electronic factors of the substituents on the aniline ring.

Kinetic and Thermodynamic Control in Functionalized Quinoline Synthesis

When using meta-substituted anilines in quinoline syntheses like the Skraup or Doebner-von Miller reactions, a mixture of isomeric products can be formed. The ratio of these products is often dictated by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comlibretexts.org

Kinetic Product: This is the product that is formed fastest, via the pathway with the lowest activation energy. youtube.com In the case of quinoline synthesis, this often corresponds to cyclization at the less sterically hindered position ortho to the amino group.

Thermodynamic Product: This is the most stable product, which will predominate if the reaction conditions (e.g., higher temperatures, longer reaction times) allow for equilibrium to be established between the products. libretexts.orgyoutube.com

For the synthesis of the 6-methoxy-8-nitroquinoline core from 3-nitro-4-aminoanisole, the cyclization is unambiguous, leading to a single product. However, if one were to start with an isomeric precursor like 5-methoxy-2-nitroaniline, the concepts of kinetic and thermodynamic control would become critical in determining the final product's constitution. A recent theoretical study on β-functionalized cyclic ketones highlighted how substituent effects and cation coordination can dramatically influence the transition state energies, thereby directing the reaction towards either the kinetic or thermodynamic product. rsc.org This principle is directly applicable to the regioselectivity of quinoline annulations, where reaction conditions can be tuned to favor one isomer over another. youtube.com

Mechanistic Insights into Electrophilic and Nucleophilic Processes on the Quinoline Ring

The reactivity of the 6-Methoxy-8-nitro-2-vinylquinoline ring is a classic example of how substituents govern the behavior of a heterocyclic system. A nucleophile provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair. masterorganicchemistry.com

Nucleophilic Substitution: The pyridine (B92270) ring is susceptible to nucleophilic attack, especially at the C2 and C4 positions, due to its electron-deficient nature. This reactivity is significantly enhanced by the presence of the strong electron-withdrawing nitro group on the fused benzene (B151609) ring. Therefore, in this compound, the C2 and C4 positions are highly activated towards nucleophilic attack. A catalyst-free nucleophilic substitution of hydrogen in the quinoline ring by certain nucleophiles has been demonstrated, proceeding through an intermediate cycloadduct. rsc.org The vinyl group at C2, being an electron-withdrawing conjugated system, can also be the site of nucleophilic (Michael) addition. The anionic thiolate is a highly reactive soft nucleophile that preferentially undergoes covalent reactions with soft electrophiles. nih.gov This principle applies to reactions on the quinoline core where specific sites are rendered more electrophilic by the substituents.

Table 2: Predicted Reactivity of the this compound Ring

| Reaction Type | Most Probable Site(s) | Activating/Deactivating Groups' Influence |

| Electrophilic Aromatic Substitution | C5 | Activation: -OCH₃ at C6. Deactivation: -NO₂ at C8 and the pyridine nitrogen. |

| Nucleophilic Aromatic Substitution | C4 | Activation: -NO₂ at C8 and the pyridine nitrogen. |

| Nucleophilic Addition | C2-vinyl group (β-carbon) | Activation: Conjugation with the electron-deficient quinoline ring. |

Chemical Transformations and Derivatization Strategies of 6 Methoxy 8 Nitro 2 Vinylquinoline

Transformations Involving the Vinyl Moiety

While the vinyl group attached to the quinoline (B57606) core is, in principle, susceptible to a range of addition and polymerization reactions, specific literature detailing these transformations for 6-methoxy-8-nitro-2-vinylquinoline is not extensively available in publicly accessible scientific databases. The reactivity of the vinyl group is likely influenced by the electronic effects of the methoxy (B1213986) and, particularly, the strongly electron-withdrawing nitro group on the quinoline ring system. Nevertheless, based on the general reactivity of vinylquinolines, several potential transformation strategies can be considered.

Polymerization and Co-polymerization Reactions

No specific studies on the polymerization or co-polymerization of this compound have been identified in the surveyed literature. In principle, the vinyl group could participate in polymerization reactions, similar to other vinyl monomers, to form homopolymers or be incorporated into co-polymers with other monomers.

Cycloaddition Reactions (e.g., Diels-Alder)

There is no specific information available in the reviewed literature regarding Diels-Alder or other cycloaddition reactions involving the vinyl group of this compound. Generally, vinylquinolines can act as dienophiles in [4+2] cycloaddition reactions, a process that could be influenced by Lewis acid catalysis.

Hydroboration and Hydrogenation

Specific protocols for the hydroboration of this compound are not described in the available literature. Regarding hydrogenation, while the reduction of the nitro group is well-documented, selective hydrogenation of the vinyl group in the presence of the nitro group presents a significant challenge due to the facile reduction of the latter. Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds.

Epoxidation and Dihydroxylation

Detailed studies on the epoxidation or dihydroxylation of the vinyl moiety of this compound are not present in the consulted scientific sources. These transformations are standard for alkenes and would be expected to yield the corresponding epoxide or diol, respectively.

Reactions at the Nitro Group

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The reduction of the nitro group in this compound to an amino group is a well-documented and crucial transformation, as the resulting 8-amino-6-methoxy-2-vinylquinoline is a valuable synthetic intermediate. Various reducing agents and conditions have been employed to achieve this conversion, with the choice of reagent often influencing the selectivity and yield of the reaction.

One common method involves the use of metal catalysts. For instance, the reduction can be carried out using Raney nickel as a catalyst in the presence of hydrazine (B178648) hydrate (B1144303) in a toluene-ethanol solvent mixture under reflux conditions. Another established method utilizes tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid and ethanol (B145695) at low temperatures (0-10 °C), followed by basification.

The following table summarizes different methodologies reported for the reduction of the nitro group of this compound.

| Reagent(s) | Solvent(s) | Temperature | Product | Yield |

| SnCl₂·2H₂O, conc. HCl | Ethanol | 0-25 °C | 8-Amino-6-methoxy-2-vinylquinoline | Not specified |

| Raney nickel, Hydrazine hydrate | Toluene, 95% Ethanol | Reflux | 8-Amino-6-methoxy-2-vinylquinoline | Not specified |

These reduction methods provide a gateway to a variety of 8-aminoquinoline (B160924) derivatives, which can be further functionalized to create a wide array of compounds with potential applications in medicinal chemistry and materials science.

Reactivity of the Methoxy Substituent

The methoxy group at the C-6 position of the quinoline core is a key site for functionalization, primarily through cleavage of the ether linkage to reveal a phenolic hydroxyl group.

Cleavage and Modification Reactions of Ether Linkages

The demethylation of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask a phenol (B47542) for further reaction or to introduce a group that can modulate biological activity. For this compound, this transformation would yield 8-nitro-2-vinylquinolin-6-ol. The most effective reagents for this purpose are strong Lewis acids, with boron tribromide (BBr₃) being a prominent choice, or strong protic acids like hydrobromic acid (HBr) and hydriodic acid (HI). orgsyn.orgnih.gov

The reaction with boron tribromide typically proceeds at or below room temperature in an inert solvent such as dichloromethane (B109758) (DCM). orgsyn.orgcommonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2 pathway, which results in the cleavage of the carbon-oxygen bond and formation of methyl bromide and a bromo(organo)borane intermediate. nih.gov Subsequent aqueous workup hydrolyzes the boron-oxygen bond to furnish the final phenol. orgsyn.org While highly effective, the use of BBr₃ requires careful consideration of other functional groups within the molecule, though it is generally compatible with nitro groups and alkenes.

Strong acids like HI and HBr also cleave ethers, typically requiring higher temperatures. The reaction begins with the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A halide ion then attacks the methyl group in an Sₙ2 displacement to yield the phenol and methyl halide.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Reference |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis acid-assisted Sₙ2 | orgsyn.orgcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | Acid-catalyzed Sₙ2 | orgsyn.org |

| Hydriodic Acid (HI) | Acetic acid or aqueous solution, reflux | Acid-catalyzed Sₙ2 | orgsyn.org |

Electrophilic Aromatic Substitutions on the Quinoline Core

The quinoline ring system can undergo electrophilic aromatic substitution (SₑAr). The pyridine (B92270) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, a deactivation that is intensified under the acidic conditions often used for SₑAr reactions, which lead to the formation of a quinolinium cation. youtube.comgoogle.com Consequently, substitution occurs preferentially on the benzene (B151609) ring.

In this compound, the directing effects of the existing substituents determine the position of further substitution. The C-8 nitro group is a powerful deactivating group and a meta-director. Conversely, the C-6 methoxy group is a strong activating group and an ortho-, para-director. The combined influence of these groups, along with the general deactivation of the pyridine ring, strongly directs incoming electrophiles to the C-5 and C-7 positions of the benzene ring.

Experimental evidence from related systems supports this prediction. For instance, the nitration of 8-methoxyquinoline (B1362559) with nitric and sulfuric acids yields 5-nitro-8-methoxyquinoline. researchgate.net Similarly, the bromination of 6-methoxyquinoline (B18371) has been shown to produce 5-bromo-6-methoxyquinoline, which can then be nitrated at the C-8 position to give 5-bromo-6-methoxy-8-nitroquinoline. nih.gov This demonstrates a clear preference for electrophilic attack at the C-5 position, which is ortho to the activating methoxy group. The vinyl group at C-2 is electronically distant and has a negligible directing effect on the benzene ring.

Table 2: Electrophilic Aromatic Substitution on Methoxyquinoline Derivatives

| Starting Material | Reagent(s) | Product | Position of Substitution | Reference |

| 8-Methoxyquinoline | HNO₃, H₂SO₄ | 5-Nitro-8-methoxyquinoline | C-5 | researchgate.net |

| 6-Methoxyquinoline | Br₂ | 5-Bromo-6-methoxyquinoline | C-5 | nih.gov |

| 6-Methoxyquinoline | 1. HNO₃, H₂SO₄2. Br₂ | 5-Bromo-6-methoxy-8-nitroquinoline | C-8 (NO₂), C-5 (Br) | nih.gov |

Nucleophilic Aromatic Substitutions on the Quinoline Core

Nucleophilic aromatic substitution (SₙAr) on the quinoline ring is generally difficult but is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group at C-8 in the title compound. The nitro group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it.

A common strategy for SₙAr involves the initial introduction of a good leaving group, typically a halogen, onto the quinoline core. For instance, acetanilides can be converted to 2-chloroquinoline (B121035) derivatives using Vilsmeier's reagent (POCl₃/DMF). rsc.org Following this logic, a 2-chloro-6-methoxy-8-nitroquinoline (B8790687) intermediate serves as a versatile precursor for introducing a variety of nucleophiles at the C-2 position. The presence of the nitro group at C-8 activates the C-2 position for nucleophilic displacement.

Another powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct introduction of nucleophiles onto the electron-deficient nitro-aromatic ring without the pre-installation of a leaving group. nih.gov Studies on nitroquinolines have shown that amination can occur at positions activated by the nitro group. For example, 8-nitroquinoline (B147351) can be aminated at the C-7 position. nih.gov This suggests that this compound could potentially undergo direct amination or other nucleophilic additions at the C-7 or C-5 positions.

Reactions of halo-substituted quinolinones with various nucleophiles like hydrazines and amines have been extensively reported, leading to the formation of hydrazino and amino derivatives, respectively. mdpi.com These reactions underscore the feasibility of displacing a leaving group from the quinoline core when it is sufficiently activated.

Table 3: Nucleophilic Aromatic Substitution Reactions on Quinoline Derivatives

| Substrate | Nucleophile | Product Type | Position of Substitution | Reaction Type | Reference |

| 8-Nitroquinoline | 9H-Carbazole / KOtBu | 7-(9H-Carbazol-9-yl)-8-nitroquinoline | C-7 | VNS | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | C-4 | SₙAr | mdpi.com |

| 2,4-Dichloroquinoline-3-carbonitrile | 4-Methylpiperidine | 2-Chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile | C-4 | SₙAr | nih.gov |

Spectroscopic Characterization and Structural Elucidation Techniques for 6 Methoxy 8 Nitro 2 Vinylquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map, including atom connectivity and spatial relationships, can be constructed.

1D NMR (¹H, ¹³C, ¹⁵N) for Basic Connectivity and Substitution Patterns

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 6-methoxy-8-nitro-2-vinylquinoline, the spectrum is expected to show distinct signals for the vinyl group, the methoxy (B1213986) group, and the aromatic protons on the quinoline (B57606) core. libretexts.org The vinyl protons typically appear as a complex multiplet system (an AMX or ABX system) in the range of 5.5-7.0 ppm. The methoxy group protons would be a sharp singlet around 4.0 ppm. The aromatic protons on the quinoline ring would resonate in the downfield region of 7.0-9.0 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. uncw.eduhmdb.catsijournals.com

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. In a proton-decoupled spectrum, each unique carbon appears as a single line. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment. oregonstate.edulibretexts.org For the target molecule, the vinyl carbons are expected between 110-140 ppm, while the aromatic and heteroaromatic carbons of the quinoline ring would appear from 100-160 ppm. researchgate.netchemicalbook.com The carbon of the methoxy group would be found further upfield, typically around 55-60 ppm. libretexts.org The presence of the electron-withdrawing nitro group and the electron-donating methoxy group significantly influences the chemical shifts of the carbons in the benzo-fused ring. tsijournals.com

¹⁵N NMR: While less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atoms. nih.gov The quinoline nitrogen would have a characteristic chemical shift, and the nitro group nitrogen would appear at a significantly different, downfield chemical shift, confirming the presence of the nitro functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Vinyl | -CH=CH₂ | 5.5 - 7.0 (dd, dd, dd) | 115 - 140 |

| Aromatic | Quinoline H-3, H-4, H-5, H-7 | 7.0 - 9.0 (m) | 100 - 160 |

| Methoxy | -OCH₃ | ~4.0 (s) | 55 - 60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional NMR experiments correlate signals from different nuclei to build a complete picture of the molecular framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key correlations would be observed between the protons of the vinyl group and between adjacent protons on the quinoline ring (e.g., H-3 with H-4, and H-5 with the vinyl protons through long-range coupling). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). youtube.com This experiment is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the vinyl proton signals would correlate to the vinyl carbon signals, and each aromatic proton would correlate to its specific carbon atom on the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-4 bonds). researchgate.netlibretexts.orgnih.gov It is instrumental in connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methoxy protons to the C-6 carbon, from the vinyl protons to the C-2 and C-3 carbons, and from the H-7 proton to the C-5, C-8, and C-8a carbons, thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. nanalysis.comcolumbia.edulibretexts.org This is useful for confirming stereochemistry and the spatial arrangement of substituents. A key NOESY correlation would be expected between the methoxy group protons and the H-5 and/or H-7 protons, confirming their proximity on the aromatic ring.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H-vinyl ↔ H-vinyl, H-3 ↔ H-4 | N/A | Confirms proton-proton coupling networks. |

| HSQC | All Protons | Directly Bonded Carbons | Assigns carbons based on proton assignments. |

| HMBC | Methoxy H | C-6 | Confirms position of the methoxy group. |

| Vinyl H | C-2, C-3 | Confirms position of the vinyl group. | |

| H-5, H-7 | C-6, C-8, C-8a | Confirms connectivity of the benzo ring. |

| NOESY | Methoxy H ↔ H-5, H-7 | N/A | Confirms spatial proximity of substituents. |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula, and aiding in structural confirmation. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact elemental composition of the parent ion. For this compound, with a molecular formula of C₁₁H₁₀N₂O₃, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to unambiguously confirm the molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.govresearchgate.netyoutube.com For this compound, characteristic fragmentation pathways would include:

Loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). youtube.com

Loss of a methyl radical (CH₃, 15 Da) from the methoxy group, followed by loss of carbon monoxide (CO, 28 Da).

Cleavage related to the vinyl substituent. These fragmentation patterns serve as a fingerprint, confirming the presence and location of the various functional groups. youtube.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating compounds in a mixture with mass spectrometry for their detection and identification. nih.gov For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum of the molecule. The mass spectrum obtained would be used to confirm the molecular weight and could be compared against spectral libraries. The feasibility of this technique depends on the compound being sufficiently volatile and thermally stable to pass through the gas chromatograph without decomposition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are fundamental to the characterization of this compound. Infrared (IR) spectroscopy provides insights into the functional groups present through their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the conjugated system.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds. For this compound, the key functional groups—the quinoline ring system, the methoxy group, the nitro group, and the vinyl group—each give rise to characteristic peaks in the IR spectrum.

Experimental data from the synthesis of this compound has identified several key vibrational frequencies. google.com These absorptions provide direct evidence for the presence of the critical nitro and vinyl functionalities. google.com The C=C stretching vibrations from the vinyl group and the quinoline ring are observed at 1630 cm⁻¹ and 1600 cm⁻¹, respectively. google.com A strong absorption band at 1510 cm⁻¹ is characteristic of the asymmetric stretching vibration of the nitro (NO₂) group. google.com

| Frequency (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| 1630 | C=C Stretch | Vinyl Group | google.com |

| 1600 | C=C Stretch | Quinoline Ring | google.com |

| 1510 | Asymmetric NO₂ Stretch | Nitro Group | google.com |

Beyond these specific reported peaks, a full FTIR spectrum would also be expected to show C-H stretching vibrations for the aromatic and vinyl protons typically above 3000 cm⁻¹, and various C-H bending vibrations (both in-plane and out-of-plane) in the "fingerprint region" (below 1500 cm⁻¹). The C-O stretching of the methoxy group would likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems, known as chromophores.

While specific experimental UV-Vis absorption maxima (λmax) for this compound are not detailed in the reviewed literature, the structure of the molecule allows for a qualitative analysis of its chromophoric system. The core chromophore is the extended conjugated system of the quinoline ring, which is further extended by the C=C double bond of the vinyl group at the 2-position. This extended conjugation is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to the parent 6-methoxy-8-nitroquinoline (B1580621).

The molecule contains several key components that influence its electronic absorption properties:

Quinoline Nucleus: A heteroaromatic system with characteristic π→π* transitions.

Nitro Group (-NO₂): A strong electron-withdrawing group and a chromophore itself, which can participate in n→π* transitions and also significantly influences the π→π* transitions of the aromatic system.

Methoxy Group (-OCH₃): An electron-donating group (auxochrome) that can cause a bathochromic shift and an increase in absorption intensity (hyperchromic effect) due to the involvement of the oxygen's lone pair electrons with the ring's π-system.

Vinyl Group (-CH=CH₂): Extends the conjugation of the quinoline ring system, which typically results in a bathochromic shift of the π→π* transition.

The combination of the electron-donating methoxy group and the electron-withdrawing nitro group on the quinoline ring, along with the extended conjugation from the vinyl group, creates a "push-pull" system. This type of electronic structure often leads to strong absorption bands that can extend into the visible region of the spectrum, potentially rendering the compound colored. The electronic absorption spectrum of quinoline derivatives is generally complex, with multiple bands corresponding to different electronic transitions within the molecule. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

A search of the available literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. The Cambridge Crystallographic Data Centre (CCDC), a repository for small-molecule crystal structures, contains an entry for the related compound 6-Methoxy-8-nitroquinoline, but not for the 2-vinyl derivative. nih.gov

Should a single-crystal X-ray diffraction study be performed on this compound, it would provide invaluable data. Key structural questions that could be answered include:

The planarity of the quinoline ring system.

The precise bond lengths and angles of the vinyl, methoxy, and nitro substituents.

The orientation of the nitro and methoxy groups relative to the quinoline plane. For instance, the nitro group is often twisted out of the plane of the aromatic ring to which it is attached.

The conformation of the vinyl group with respect to the quinoline ring.

The nature of any intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 8 Nitro 2 Vinylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations provide a foundational understanding of their chemical behavior.

The electronic structure of a molecule is key to its stability and reactivity. In a computational study of the related compound 2-Methyl-8-nitroquinoline, DFT calculations using the B3LYP/6-311++G(d,p) basis set were employed to analyze its electronic properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For 2-Methyl-8-nitroquinoline, the HOMO-LUMO energy gap was analyzed to understand its reactivity. researchgate.net

The introduction of a vinyl group at the 2-position in 6-Methoxy-8-nitro-2-vinylquinoline is expected to influence its electronic properties. The vinyl group, being a conjugated system, could potentially lower the HOMO-LUMO energy gap compared to its non-vinylated counterpart, thereby increasing its reactivity. The electron-withdrawing nature of the nitro group at the 8-position and the electron-donating methoxy (B1213986) group at the 6-position create a complex electronic environment within the quinoline ring system.

Table 1: Theoretical Electronic Properties of a Related Quinoline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Method | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Compound | 2-Methyl-8-nitroquinoline | researchgate.net |

This table is based on data for a structurally related compound and is intended to be illustrative for this compound.

Conformational analysis is essential to identify the most stable three-dimensional structure of a molecule. For quinoline derivatives, the planarity of the ring system and the orientation of its substituents are of primary interest. In a study on 8-hydroxyquinoline (B1678124), a related compound, conformational analysis revealed that different conformers could exist, with their relative stabilities dictated by intermolecular interactions.

For this compound, the key rotational bonds would be around the methoxy and vinyl groups. DFT calculations would be used to rotate these bonds and calculate the energy of each conformation to find the global minimum energy structure. This optimized geometry is the most probable structure of the molecule in the gas phase and is the starting point for further computational analysis. The planarity of the quinoline core is likely to be maintained, with the substituents arranged to minimize steric hindrance.

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for compound characterization.